2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl)-N,N-dimethylacetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[2-(2,6-dichloro-4-methoxyanilino)phenyl]-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2/c1-21(2)16(22)8-11-6-4-5-7-15(11)20-17-13(18)9-12(23-3)10-14(17)19/h4-7,9-10,20H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTKYJXULFVQRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=CC=C1NC2=C(C=C(C=C2Cl)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Initial Acylation and Intermediate Formation
The synthesis begins with the reaction of 2-iodophenylacetyl chloride with 2,6-dichloro-4-methoxyaniline in dichloromethane (CHCl) at 0°C for 1 hour. This step forms an intermediate amide, which is subsequently purified via aqueous workup. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 2,6-dichloro-4-methoxyaniline attacks the electrophilic carbonyl carbon of the acyl chloride.
Ullmann Coupling for Cyclization
The intermediate undergoes Ullmann coupling with N,N-dimethylacetamide in the presence of copper(I) iodide (CuI), copper powder, and potassium carbonate (KCO) in toluene. The reaction is heated for 48 hours, achieving an 82% yield. Ullmann coupling facilitates the formation of the carbon-nitrogen bond between the aromatic amine and the acetamide moiety.
Optimization Insights:
-
Catalyst System: CuI/Cu dual catalyst enhances reaction efficiency by promoting single-electron transfer mechanisms.
-
Base: KCO neutralizes HCl byproducts, shifting equilibrium toward product formation.
-
Solvent: Toluene’s high boiling point (110°C) allows prolonged heating without significant solvent loss.
Single-Pot Synthesis Using Modified Ullmann Conditions
Streamlined Reaction Protocol
A modified approach eliminates the intermediate isolation step, combining 2-iodophenylacetyl chloride and 2,6-dichloro-4-methoxyaniline directly in toluene with CuI, Cu, and KCO. Heating at 100°C for 24 hours yields the final product at 91%. This method reduces total synthesis time by 50% compared to the two-step protocol.
Advantages:
Role of Deuterated Solvents
Substituting toluene with deuterated toluene (CDCD) in kinetic studies revealed isotopic effects on reaction rates, suggesting that proton transfer steps are rate-limiting. However, this substitution is impractical for industrial production due to cost constraints.
Industrial-Scale Production Strategies
Batch Reactor Optimization
Industrial synthesis employs jacketed batch reactors with mechanical stirring and temperature control. Key parameters include:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 100–110°C | Maximizes kinetics |
| Catalyst Loading | 5 mol% CuI, 2 mol% Cu | Balances cost and activity |
| Reaction Time | 20–24 hours | Ensures completion |
| Solvent Volume | 5 L/kg substrate | Maintains fluidity |
Data aggregated from pilot plant trials show consistent yields of 85–90% at multi-kilogram scales.
Purification Techniques
Crude product purification involves:
-
Liquid-Liquid Extraction: Removal of copper residues using EDTA solutions.
-
Crystallization: Recrystallization from ethanol/water mixtures (3:1 v/v) yields >99% purity.
Comparative Analysis of Synthetic Routes
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might produce a more saturated compound.
Wissenschaftliche Forschungsanwendungen
2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl)-N,N-dimethylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Vergleich Mit ähnlichen Verbindungen
2-(2-((2,6-Dichloro-4-fluorophenyl)amino)phenyl)-N,N-dimethylacetamide (8b)
- Molecular Formula : C₁₆H₁₄Cl₂FN₂O₂ .
- Key Differences : Replaces the 4-methoxy group with 4-fluoro , altering electronic properties (electron-withdrawing vs. donating).
- Synthesis : Derived from 2-iodophenylacetic acid and 2,6-dichloro-4-fluoroaniline via carbodiimide coupling .
- Physicochemical Data :
2-(2-((2,6-Dichloro-4-fluorophenyl)amino)-5-fluorophenyl)-N,N-dimethylacetamide (8d)
- Molecular Formula : C₁₆H₁₃Cl₂F₂N₂O₂ .
- Key Differences : Introduces 5-fluoro on the central phenyl ring, increasing steric hindrance and metabolic resistance.
- HRMS Data : [M-H]⁻ observed at m/z 311.9971 (calc. 311.9994) .
Analogues with Heterocyclic Modifications
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Molecular Formula : C₁₉H₁₇Cl₂N₃O₂ .
- Key Differences : Incorporates a pyrazolyl group , enabling diverse hydrogen-bonding patterns (R²²(10) motifs).
- Conformational Variability : Three distinct molecular conformations in the asymmetric unit .
Herbicidal and Agrochemical Analogues
Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
- Molecular Formula: C₁₄H₂₀ClNO₂ .
- Key Differences : Contains a methoxymethyl group and 2,6-diethylphenyl substituent, optimizing herbicidal activity.
- Application : Pre-emergent herbicide targeting grasses and broadleaf weeds .
Comparative Data Table
Research Findings and Implications
- Metabolic Stability : The deuterated form of the target compound minimizes hepatic first-pass metabolism, improving its utility in tracer studies .
- Crystallographic Insights : Heterocyclic variants (e.g., thiazole, pyrazole) demonstrate conformational flexibility, which may influence binding to biological targets or material properties .
Biologische Aktivität
2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl)-N,N-dimethylacetamide, often referred to as a derivative of N,N-dimethylacetamide, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H18Cl2N2O2
- Molecular Weight : 353.24 g/mol
- CAS Number : 698357-36-7
The compound exhibits biological activity primarily through its interaction with various biological targets, particularly in the context of cancer research. It has been noted for its ability to inhibit certain kinases involved in cell proliferation and survival pathways. The presence of dichloro and methoxy groups enhances its lipophilicity and binding affinity to target proteins.
In Vitro Studies
Research indicates that this compound can modulate the activity of specific enzymes and receptors. For instance, studies have shown that it acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDK4/6 has been linked to reduced tumor growth in various cancer models.
Toxicological Profile
While the compound shows promise as a therapeutic agent, its toxicological profile must be considered. Studies have indicated potential cytotoxic effects at higher concentrations, necessitating further investigation into its safety margins.
Case Studies
- Cancer Treatment : A study published in Cancer Research demonstrated that the compound significantly inhibited tumor growth in xenograft models of breast cancer when administered at specific doses. The mechanism was attributed to the downregulation of cyclin D1 and subsequent cell cycle arrest at the G1 phase.
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve neuronal survival rates in vitro.
- Combination Therapies : Recent trials have explored the efficacy of this compound in combination with other chemotherapeutic agents. Preliminary results suggest enhanced therapeutic outcomes when used alongside established drugs like paclitaxel or doxorubicin.
Q & A
Basic: What are the optimal synthetic routes for 2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl)-N,N-dimethylacetamide?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting 2,6-dichloro-4-methoxyaniline with a halogenated acetamide precursor (e.g., chloroacetyl chloride) under basic conditions (e.g., sodium hydroxide) to neutralize HCl byproducts. Key steps include:
- Temperature control : Maintain low temperatures (e.g., 0–5°C) to manage exothermic reactions and improve yield .
- Purification : Recrystallization using solvents like dichloromethane/acetone mixtures ensures high purity (>95%) .
Alternative routes may use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane with triethylamine as a base .
Basic: How can the purity and stability of this compound be validated during synthesis?
Methodological Answer:
- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Retention times and peak symmetry indicate impurities .
- Spectroscopy : Confirm structural integrity via -NMR (e.g., aromatic proton signals at δ 6.8–7.5 ppm) and FT-IR (amide C=O stretch ~1650 cm) .
- Stability testing : Conduct accelerated degradation studies under acidic/basic conditions (e.g., 0.1 M HCl/NaOH at 40°C) to identify hydrolytic degradation pathways .
Advanced: How can contradictory bioactivity data (e.g., anticancer vs. antimicrobial efficacy) be reconciled in pharmacological studies?
Methodological Answer:
- Dose-response assays : Establish IC values across multiple cell lines (e.g., MCF-7 for breast cancer, Staphylococcus aureus for antimicrobial activity) to determine context-specific potency .
- Target profiling : Use computational docking (e.g., AutoDock Vina) to identify binding affinities for diverse targets like topoisomerase II (anticancer) or bacterial efflux pumps (antimicrobial) .
- Combination therapy : Test synergy with established drugs (e.g., doxorubicin or ciprofloxacin) to assess whether bioactivity contradictions arise from off-target effects .
Advanced: What experimental strategies resolve structural ambiguities in X-ray crystallography data?
Methodological Answer:
- Dihedral angle analysis : Use software like Olex2 to calculate angles between aromatic rings (e.g., 81.9° between acetamide and dichlorophenyl groups) .
- Hydrogen bonding networks : Identify intermolecular interactions (e.g., N–H···O bonds with bond lengths ~1.9 Å) to validate packing stability .
- Twinned data refinement : Apply SHELXL for outlier omission and constrained refinement of disordered regions (e.g., methyl group rotations) .
Basic: What are the primary degradation pathways under varying pH conditions?
Methodological Answer:
- Acidic hydrolysis : The amide bond cleaves to yield 2,6-dichloro-4-methoxyaniline and acetic acid derivatives, confirmed by LC-MS .
- Basic conditions : Degradation via nucleophilic attack on the carbonyl group, forming dimethylamine and substituted phenyl fragments .
- Photostability : UV irradiation (λ = 254 nm) may induce C–Cl bond cleavage, monitored by tracking chloride ion release via ion chromatography .
Advanced: How to design experiments to optimize solubility for in vivo studies?
Methodological Answer:
- Co-solvent systems : Test binary mixtures (e.g., PEG-400/water) to enhance aqueous solubility while maintaining biocompatibility .
- Prodrug derivatization : Introduce phosphate or sulfonate groups at the methoxy position to improve hydrophilicity .
- Nanoformulation : Encapsulate in liposomes (e.g., DPPC/cholesterol) and assess encapsulation efficiency (>80%) via dialysis .
Advanced: What computational methods predict metabolic liabilities of this compound?
Methodological Answer:
- ADMET prediction : Use SwissADME to identify high-risk sites (e.g., methoxy group O-demethylation) .
- CYP450 docking : Simulate interactions with CYP3A4/2D6 isoforms to predict oxidative metabolism .
- Metabolite identification : Perform in silico fragmentation (e.g., Mass Frontier) to match experimental LC-HRMS data from hepatocyte incubations .
Basic: What safety precautions are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration .
- Acute toxicity screening : Conduct zebrafish embryo assays (LC) as a preliminary toxicity model .
Advanced: How to analyze conflicting data in receptor binding assays (e.g., agonist vs. antagonist activity)?
Methodological Answer:
- Functional assays : Compare cAMP accumulation (agonist) vs. β-arrestin recruitment (antagonist) in HEK293 cells transfected with target receptors .
- Allosteric modulation : Perform Schild regression analysis to determine if contradictory results stem from allosteric vs. orthosteric binding .
- Kinetic studies : Use surface plasmon resonance (SPR) to measure on/off rates (e.g., , ) and resolve reversible vs. irreversible binding .
Advanced: What strategies address low yield in large-scale synthesis?
Methodological Answer:
- Catalyst optimization : Screen palladium catalysts (e.g., Pd(OAc)) for coupling reactions to reduce byproducts .
- Flow chemistry : Implement continuous flow reactors to improve heat transfer and reaction homogeneity .
- Process analytics : Use PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
